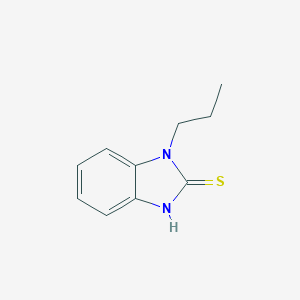

1-propyl-1H-benzimidazole-2-thiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

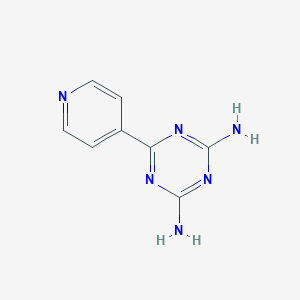

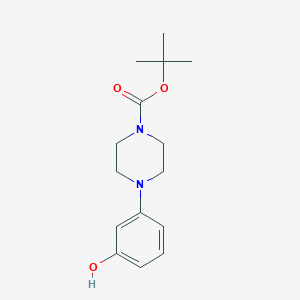

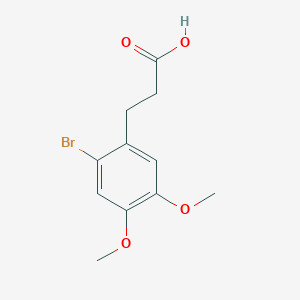

1-Propyl-1H-benzimidazole-2-thiol is a chemical compound with the molecular formula C10H12N2S . It has a molecular weight of 192.28 . The IUPAC name for this compound is 1-propyl-1,3-dihydro-2H-benzimidazole-2-thione .

Synthesis Analysis

The synthesis of benzimidazole derivatives, including 1-propyl-1H-benzimidazole-2-thiol, often involves the use of aromatic and heteroaromatic 2-nitroamines . A one-pot procedure can be used to convert these 2-nitroamines into bicyclic 2H-benzimidazoles . This process involves the use of formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization .

Molecular Structure Analysis

The molecular structure of 1-propyl-1H-benzimidazole-2-thiol consists of a benzimidazole ring attached to a propyl group and a thiol group . The InChI code for this compound is 1S/C10H12N2S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,2,7H2,1H3,(H,11,13) .

Chemical Reactions Analysis

Benzimidazole derivatives, including 1-propyl-1H-benzimidazole-2-thiol, have been mentioned in the literature as corrosion inhibitors for steels, pure metals, and alloys . They are effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, and salt solutions .

Physical And Chemical Properties Analysis

1-Propyl-1H-benzimidazole-2-thiol is a solid at room temperature . The compound is stable under normal storage conditions .

Aplicaciones Científicas De Investigación

2. Corrosion Inhibitors

- Summary of Application: Benzimidazoles and their derivatives are used as corrosion inhibitors for steels, pure metals (Fe, Al, Cu, Zn) and alloys. They are particularly effective in extremely aggressive, corrosive acidic media such as 1 M HCl, 1 M HNO3, 1.5 M H2SO4, basic media, 0.1 M NaOH or salt solutions .

- Methods of Application: Benzimidazole derivatives are added in small amounts to a corrosive solution, where they decrease the rate of attack by the environment on metals . They protect the metal from corrosion by forming a film on the metal surface .

- Results: Benzimidazole derivatives act as mixed type inhibitors, exhibiting a stronger inhibitive effect on the cathodic reaction than on the anodic one .

3. Modulation of Tubulin Polymerization

- Summary of Application: Some benzimidazole derivatives have been found to modulate the polymerization of tubulin, a protein that is a major component of microtubules in cells .

- Methods of Application: The ability of the compounds to modulate the polymerization of tubulin was evaluated in vitro on purified porcine tubulin by spectrophotometric monitoring at 340 nm .

- Results: The specific results of this study were not provided in the source .

4. Anticancer Activity

5. Antimicrobial Activity

Safety And Hazards

Direcciones Futuras

The future directions for research on 1-propyl-1H-benzimidazole-2-thiol and other benzimidazole derivatives could include further exploration of their potential as corrosion inhibitors . Additionally, their potential for use in other applications, such as in the development of new drugs or as ligands in coordination chemistry, could also be explored .

Propiedades

IUPAC Name |

3-propyl-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2S/c1-2-7-12-9-6-4-3-5-8(9)11-10(12)13/h3-6H,2,7H2,1H3,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFRACXOYNCLMP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=CC=CC=C2NC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353845 |

Source

|

| Record name | 1-propyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-propyl-1H-benzimidazole-2-thiol | |

CAS RN |

67624-25-3 |

Source

|

| Record name | 1-propyl-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3H-Diazirine, 3-chloro-3-[4-(trifluoromethyl)phenyl]-](/img/structure/B181769.png)

![4-[(Cyclopropylamino)sulfonyl]benzoic acid](/img/structure/B181784.png)